
alpha-Allyl-alpha-isopropyl-2-pyridineacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and isopropyl groups under specific conditions. One common method includes the use of alkyl halides in the presence of a base to facilitate the substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The allyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and bases are typically employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-Allyl-alpha-isopropyl-2-pyridineacetamide involves its interaction with molecular targets and pathways within biological systems. The allyl and isopropyl groups play a crucial role in its reactivity, allowing it to bind to specific enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Alpha-Allyl-alpha-propyl-2-pyridineacetamide: Similar in structure but with a propyl group instead of an isopropyl group.
Alpha-Allyl-alpha-methyl-2-pyridineacetamide: Contains a methyl group instead of an isopropyl group.
Uniqueness
Alpha-Allyl-alpha-isopropyl-2-pyridineacetamide is unique due to the presence of both allyl and isopropyl groups, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
102207-51-2 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
2-propan-2-yl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C13H18N2O/c1-4-8-13(10(2)3,12(14)16)11-7-5-6-9-15-11/h4-7,9-10H,1,8H2,2-3H3,(H2,14,16) |
Clave InChI |
NIFBWXNUFPQZKD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C)(C1=CC=CC=N1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-hydroxyethyl)amino]ethanol;2,3-dihydroxypropyl dihydrogen phosphate](/img/structure/B15183572.png)
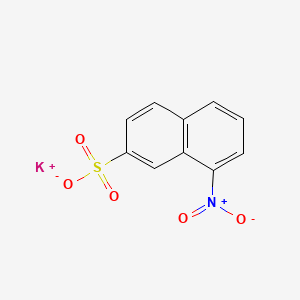
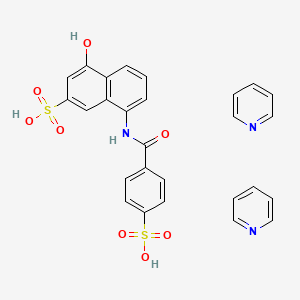
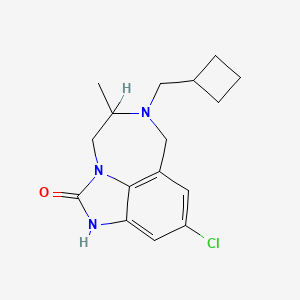


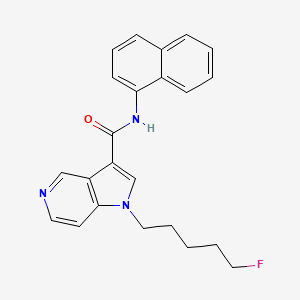

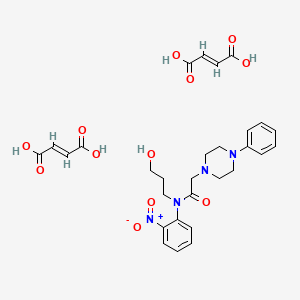



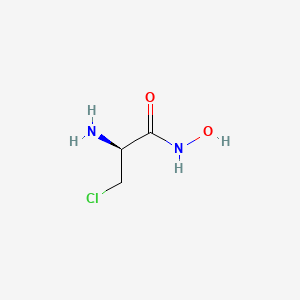
![(Z)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-(2-methoxyethyl)piperazine](/img/structure/B15183676.png)
